molecular formula C14H19N3O B8655753 1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one CAS No. 101116-44-3

1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8655753
CAS RN: 101116-44-3
M. Wt: 245.32 g/mol
InChI Key: WVQZPEQUXLYQMH-UHFFFAOYSA-N
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Description

1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one is a useful research compound. Its molecular formula is C14H19N3O and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

101116-44-3

Product Name

1-[2-(Piperidin-1-yl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

3-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-one

InChI

InChI=1S/C14H19N3O/c18-14-15-12-6-2-3-7-13(12)17(14)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2,(H,15,18)

InChI Key

WVQZPEQUXLYQMH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3NC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-isopropenyl-1,3-dihydro-2H-benzimidazol-2-one (35 g, 0.2 moles) in DMF (250 ml) was added dropwise to a suspension of 80% sodium hydride (6 g, 0.2 moles) in DMF (50 ml). The reaction mixture was first heated at 45° C. for 30 minutes, allowed to cool at room temperature, and an additional amount of 80% sodium hydride (7.2 g, 0.24 moles) was added. Then 1-(2-chloroethyl)piperidine hydrochloride (44.16 g, 0.24 moles) was added portionwise and the reaction mixture was heated at 80° C.-90° C. for 3 hours. The mixture was then cooled at room temperature, adjusted to pH 3 with 37% aqueous HCl, and heated to 80° C. for additional 2 hours. The reaction mixture was poured into water and washed with ethyl acetate. The aqueous phase was adjusted to pH 8-9 with a saturated sodium carbonate solution and extracted into ethyl acetate. The organic layer was taken to dryness to give an ivory solid which after crystallization from isopropyl ether afforded 22.9 g of the title compound. M.p. 123° C.-125° C.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
6 g
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reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two
Quantity
44.16 g
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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